Myxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myxin is an antibacterial and antifungal antibiotic.
Scientific Research Applications
Antibiotic Properties and Biosynthesis
- Myxin, a well-known antibiotic, is a phenazine natural product with various biological activities. A study by Jiang et al. (2018) revealed the biosynthetic pathway of this compound, involving phenazine 1,6-dicarboxylic acid as a precursor and enzymes LaPhzS and LaPhzNO1. The research also provided insights into the molecular structure and selective activity of the phenazine O-methyltransferase, LaPhzM.
Impact on Chloroplast and DNA Synthesis
- This compound inhibits chloroplast replication in Euglena gracilis and affects chlorophyll synthesis, suggesting its selective inhibition of chloroplast nucleic acid synthesis McCalla & Baerg (1969). Additionally, Behki & Lesley (1972) reported that this compound exposure in Escherichia coli leads to inhibition of DNA biosynthesis, DNA degradation, and cell death.
Antifungal and Antimicrobial Efficacy
- This compound shows promising antifungal and antimicrobial properties. For instance, Sekhon & Hargesheimer (1975) found that this compound is effective against various human pathogenic yeasts and systemic fungi Sekhon & Hargesheimer (1975). In another study, Cantisani et al. (2013) explored the structure-activity relations of myxinidin, a peptide from hagfish mucus, demonstrating its high antimicrobial activity against pathogens Cantisani et al. (2013).
Self-Resistance Mechanisms in Bacteria
- Lysobacter antibioticus, which produces this compound, employs self-resistance mechanisms to avoid self-toxicity. Liu et al. (2021) uncovered that the monooxygenase LaPhzX plays a crucial role in this compound degradation, illustrating a self-defense strategy in antibiotic-producing bacteria Liu et al. (2021).
DNA Strand Cleavage Under Aerobic and Anaerobic Conditions
- This compound causes bioreductively activated, radical-mediated DNA strand cleavage in both aerobic and anaerobic conditions. Chowdhury et al. (2012) suggest this process as a potential mechanism for this compound's antibiotic properties under aerobic conditions Chowdhury et al. (2012).
Potential in Chemotherapeutic Applications
- Research on this compound in experimental dermatophytosis of guinea pigs by Pansy, Jambor, & Gadebusch (1968) highlighted its chemotherapeutic activity, indicating its potential as a topical agent in infection treatment Pansy et al. (1968).
Properties
CAS No. |
13925-12-7 |
---|---|
Molecular Formula |
C13H10N2O4 |
Molecular Weight |
258.233 |
IUPAC Name |
6-methoxy-5,10-dioxidophenazine-5,10-diium-1-ol |
InChI |
InChI=1S/C13H10N2O4/c1-19-11-7-3-5-9-13(11)15(18)8-4-2-6-10(16)12(8)14(9)17/h2-7,16H,1H3 |
InChI Key |
JIDVGUQUQSOHOL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=[N+](C3=C(C=CC=C3O)[N+](=C21)[O-])[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Myxin; 3C Antibiotic |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.